molecular formula C7H3FNNaO2S B13527595 Sodium 4-cyano-2-fluorobenzenesulfinate

Sodium 4-cyano-2-fluorobenzenesulfinate

Cat. No.: B13527595
M. Wt: 207.16 g/mol
InChI Key: AMNDDHFXCZKVOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-cyano-2-fluorobenzenesulfinate is an organosulfur compound with the molecular formula C7H3FNNaO2S. It is a white to off-white crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-cyano-2-fluorobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-2-fluorobenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyano-2-fluorobenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Sodium 4-cyano-2-fluorobenzenesulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of sodium 4-cyano-2-fluorobenzenesulfinate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfinyl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

Sodium 4-cyano-2-fluorobenzenesulfinate can be compared with other similar compounds, such as:

    Sodium 4-fluorobenzenesulfinate: Lacks the cyano group, which affects its reactivity and applications.

    Sodium 2-cyano-4-fluorobenzenesulfinate: Similar structure but with different positioning of the cyano group, leading to variations in chemical behavior.

    Sodium 4-cyano-2-chlorobenzenesulfinate:

The unique combination of the cyano and fluorine groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H3FNNaO2S

Molecular Weight

207.16 g/mol

IUPAC Name

sodium;4-cyano-2-fluorobenzenesulfinate

InChI

InChI=1S/C7H4FNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

AMNDDHFXCZKVOP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C#N)F)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.